Cas no 1785522-32-8 (1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers)

1-(tert-Butoxy)carbonyl-decahydroquinoline-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly useful in the preparation of peptidomimetics and constrained amino acid derivatives. The product is supplied as a mixture of diastereomers, offering flexibility for stereochemical diversification in synthetic applications. Its tert-butoxycarbonyl (Boc) protecting group ensures stability under a wide range of reaction conditions while allowing selective deprotection under mild acidic conditions. The decahydroquinoline scaffold provides a rigid, conformationally restricted framework, enhancing binding affinity in medicinal chemistry applications. This compound is suitable for further functionalization at the carboxylic acid moiety, enabling coupling reactions or derivatization for target-oriented synthesis. The mixture of diastereomers allows for exploration of stereochemical effects in lead optimization studies.
1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers structure
1785522-32-8 structure
商品名:1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers
CAS番号:1785522-32-8
MF:C15H25NO4
メガワット:283.363304853439
CID:6479931
PubChem ID:84812695

1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers
    • 1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-ca rboxylic acid
    • 1,3(2H)-Quinolinedicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester
    • インチ: 1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(13(17)18)8-10-6-4-5-7-12(10)16/h10-12H,4-9H2,1-3H3,(H,17,18)
    • InChIKey: COGAVGGBUOCSBQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)C2C(CCCC2)CC(C(O)=O)C1

じっけんとくせい

  • 密度みつど: 1.138±0.06 g/cm3(Predicted)
  • ふってん: 415.5±28.0 °C(Predicted)
  • 酸性度係数(pKa): 4.50±0.20(Predicted)

1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1071452-2.5g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers
1785522-32-8 95%
2.5g
$2014.0 2023-10-28
Enamine
EN300-1071452-5.0g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers
1785522-32-8 95%
5g
$2981.0 2023-06-10
Aaron
AR028P2N-5g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylicacid,Mixtureofdiastereomers
1785522-32-8 95%
5g
$4124.00 2023-12-15
Aaron
AR028P2N-10g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylicacid,Mixtureofdiastereomers
1785522-32-8 95%
10g
$6104.00 2023-12-15
Enamine
EN300-1071452-5g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers
1785522-32-8 95%
5g
$2981.0 2023-10-28
Enamine
EN300-1071452-1g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers
1785522-32-8 95%
1g
$1029.0 2023-10-28
Aaron
AR028P2N-1g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylicacid,Mixtureofdiastereomers
1785522-32-8 95%
1g
$1440.00 2025-02-16
Enamine
EN300-1071452-0.05g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers
1785522-32-8 95%
0.05g
$238.0 2023-10-28
Enamine
EN300-1071452-0.1g
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers
1785522-32-8 95%
0.1g
$355.0 2023-10-28
1PlusChem
1P028OUB-50mg
1-[(tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylicacid,Mixtureofdiastereomers
1785522-32-8 95%
50mg
$346.00 2024-06-18

1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers 関連文献

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1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomersに関する追加情報

Introduction to 1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers (CAS No. 1785522-32-8)

The compound 1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers (CAS No. 1785522-32-8) is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This mixture of diastereomers is a derivative of decahydroquinoline, a bicyclic structure that is widely recognized for its pharmacological properties and potential applications in drug development.

The< strong>1-(tert-butoxy)carbonyl moiety attached to the decahydroquinoline scaffold enhances the stability and reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The tert-butoxy group, in particular, is known for its protecting group capabilities in organic synthesis, which allows for selective modifications and subsequent functionalization without affecting other sensitive parts of the molecule.

In recent years, there has been a surge in research focused on decahydroquinoline derivatives due to their unique biological activities. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial applications. The< strong>Mixture of diastereomers aspect of this compound is particularly intriguing because diastereomers can exhibit distinct pharmacological properties, even though they share the same molecular formula. This diversity in behavior makes them an excellent subject for detailed structural-activity relationship studies.

The< strong>CAS No. 1785522-32-8 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and reproducibility in research. The CAS registry number system ensures that researchers worldwide can reliably access and utilize this compound for their experiments without ambiguity.

One of the most compelling aspects of< strong>1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, particularly in the context of drug discovery, is its potential as a building block for more complex molecules. The carboxylic acid functionality at the 3-position provides a site for further derivatization, allowing chemists to tailor the properties of the final product to specific therapeutic needs. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

The synthesis of< strong>decahydroquinoline-based compounds often presents challenges due to the complexity of their ring systems. However, advances in synthetic methodologies have made it increasingly feasible to produce these molecules with high purity and yield. Techniques such as asymmetric synthesis and chiral resolution have been particularly instrumental in generating mixtures of diastereomers with well-defined properties.

In academic research, this compound has been explored as a precursor for more complex pharmacophores. For instance, researchers have investigated its potential use in the development of kinase inhibitors, which are critical targets in oncology research. The< strong>Mixture of diastereomers aspect allows for a comprehensive study of how different stereoisomers interact with biological targets, providing insights into structure-activity relationships that are essential for rational drug design.

The pharmaceutical industry has also shown interest in< strong>1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid due to its potential as an intermediate in the production of novel therapeutics. Its unique scaffold and functional groups make it a versatile tool for medicinal chemists seeking to develop drugs with improved efficacy and reduced side effects. As drug development continues to evolve towards more personalized medicine, compounds like this one are likely to play an increasingly important role.

Recent studies have highlighted the importance of understanding the stereochemistry of decahydroquinoline derivatives. By examining how different diastereomers behave biochemically, researchers can gain valuable insights into the mechanisms of action of these compounds. This knowledge is crucial for optimizing drug candidates and ensuring that they are both effective and safe for clinical use.

The< strong>CAS No. 1785522-32-8 serves as a critical reference point for all researchers working with this compound, ensuring that experiments are reproducible and data is accurately documented. In addition to its scientific significance, this compound also represents an important example of how advances in organic synthesis can lead to new opportunities in drug discovery.

In conclusion,< strong>1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers (CAS No.< strong>1785522-32-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structure and functional groups make it a valuable intermediate for synthesizing more complex molecules, while its mixture of diastereomers provides rich opportunities for studying structure-activity relationships. As research continues to uncover new applications for decahydroquinoline derivatives, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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